2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Description
Historical Context of Pyrazole Chemistry
The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational moment in heterocyclic chemistry emerged from Knorr's investigations into compounds with potential therapeutic applications, particularly his discovery of the antipyretic action of pyrazole derivatives in humans. The historical significance of this discovery cannot be overstated, as it established pyrazoles as one of the earliest recognized classes of bioactive heterocyclic compounds. Knorr's initial compound, antipyrine, demonstrated remarkable analgesic, antipyretic, and antirheumatic properties, stimulating widespread interest in pyrazole chemistry that continues to this day.
The synthetic methodology for pyrazole preparation was further advanced by Hans von Pechmann in 1898, who developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This classical approach represented a significant milestone in synthetic organic chemistry, providing researchers with a reliable route to access the fundamental pyrazole scaffold. The Pechmann method established important precedents for understanding the reactivity patterns of pyrazole synthesis, particularly the cycloaddition mechanisms that would later be refined and expanded by subsequent generations of chemists.
The exploration of naturally occurring pyrazoles began considerably later, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959. This discovery revolutionized the understanding of pyrazole distribution in nature and demonstrated that these heterocyclic systems were not merely synthetic curiosities but played important roles in biological systems. Prior to this finding, the scientific community had assumed that pyrazoles could not be obtained naturally, making this discovery particularly significant for expanding the scope of pyrazole research.
The evolution of synthetic methods continued throughout the twentieth century, with the development of the Knorr pyrazole synthesis becoming one of the most widely utilized approaches. This method employs catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles, offering excellent versatility for preparing substituted derivatives. The Knorr synthesis mechanism involves the deprotonation of the dicarbonyl compound by acid, followed by hydrazine attack to produce an imine intermediate, subsequent cyclization through attack of the second nitrogen on the second carbonyl group, and final deprotonation to yield the pyrazole product.
Significance of Substituted Pyrazole Acetic Acids in Chemical Research
The development of substituted pyrazole acetic acids represents a specialized branch of heterocyclic chemistry that has gained considerable attention in recent decades due to their unique structural features and diverse applications. These compounds combine the well-established pharmacological properties of pyrazole rings with the versatile functionality of carboxylic acids, creating molecular architectures suitable for extensive chemical modifications and biological interactions. High-throughput screening studies have specifically identified the pyrazole-4-acetic acid substructure as promising scaffolds for developing receptor antagonists, particularly in the context of prostanoid receptor research.
The significance of pyrazole acetic acid derivatives extends beyond their biological applications to encompass their role as synthetic intermediates in organic chemistry. The carboxylic acid functionality provides multiple opportunities for chemical transformation, including esterification reactions, amidation processes, and metal coordination chemistry. These versatile synthetic handles enable chemists to construct complex molecular architectures incorporating the pyrazole core while introducing additional functional groups that can modulate physical properties, biological activity, and chemical reactivity patterns.
Research investigations have demonstrated that systematic structural modifications within pyrazole acetic acid frameworks can lead to compounds with dramatically different properties. The incorporation of various substituents on the pyrazole ring system allows for fine-tuning of molecular characteristics such as lipophilicity, electronic distribution, and steric hindrance. These modifications have proven particularly valuable in medicinal chemistry applications, where precise control over molecular properties is essential for optimizing biological activity and pharmacological profiles.
The synthetic accessibility of pyrazole acetic acids through established methodologies has contributed significantly to their research importance. Multiple synthetic routes have been developed for accessing these compounds, including direct functionalization of preformed pyrazole rings and cyclization strategies that simultaneously construct the pyrazole core and introduce the acetic acid functionality. The availability of diverse synthetic approaches ensures that researchers can select optimal methods based on their specific structural requirements and available starting materials.
Current research trends in pyrazole acetic acid chemistry emphasize the development of more efficient synthetic methodologies and the exploration of novel substitution patterns. Advanced synthetic techniques, including microwave-assisted synthesis, solvent-free conditions, and catalytic processes, have been successfully applied to improve reaction yields, reduce reaction times, and minimize environmental impact. These methodological advances have expanded the scope of accessible pyrazole acetic acid derivatives and facilitated their incorporation into drug discovery programs and materials science applications.
Position of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid in Heterocyclic Chemistry
The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its sophisticated structural architecture and unique combination of functional elements. This molecule exemplifies the advanced state of contemporary pyrazole chemistry, incorporating multiple aromatic systems, strategic fluorine substitution, and carefully positioned functional groups that collectively create a complex yet synthetically accessible molecular framework.
Table 1: Fundamental Chemical Properties of this compound
The structural complexity of this compound reflects several important trends in modern heterocyclic chemistry. The presence of the 4-fluorophenyl substituent at the 3-position of the pyrazole ring demonstrates the strategic incorporation of halogen atoms to modulate electronic properties and enhance biological activity. Fluorine substitution is particularly valuable in medicinal chemistry due to its ability to improve metabolic stability, enhance lipophilicity, and create favorable interactions with biological targets through hydrogen bonding and electrostatic interactions.
The positioning of the acetic acid functionality at the 4-position of the pyrazole ring creates opportunities for extensive chemical modifications while maintaining the core heterocyclic structure. This arrangement allows for the preparation of various derivatives through standard carboxylic acid chemistry, including ester formation, amide synthesis, and salt preparation. The acetic acid group also serves as a potential coordination site for metal complexation, opening possibilities for developing coordination compounds with unique properties and applications.
The phenyl substituent at the 1-position of the pyrazole ring contributes to the overall aromatic character of the molecule and provides additional opportunities for structural modification through electrophilic aromatic substitution reactions. This substituent also influences the electronic properties of the pyrazole system and affects the overall molecular conformation through steric interactions with other parts of the molecule.
Table 2: Structural Components and Their Chemical Significance
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Pyrazole Core | Central scaffold | Five-membered heterocycle with two adjacent nitrogen atoms |
| Phenyl Group | N1-position | Aromatic substitution enhancing molecular stability |
| 4-Fluorophenyl Group | C3-position | Halogen substitution modulating electronic properties |
| Acetic Acid Moiety | C4-position | Carboxylic acid functionality enabling chemical modifications |
From a synthetic perspective, this compound represents an advanced example of multi-step heterocyclic synthesis. The construction of this molecule requires careful orchestration of multiple chemical transformations, including pyrazole ring formation, aromatic substitution reactions, and functional group manipulations. The successful synthesis of such complex structures demonstrates the maturity of modern synthetic organic chemistry and the availability of sophisticated methodologies for constructing elaborate heterocyclic architectures.
The compound's position in heterocyclic chemistry is further emphasized by its potential applications across multiple research disciplines. The combination of structural features present in this molecule makes it suitable for investigations in medicinal chemistry, materials science, and coordination chemistry. The presence of multiple aromatic systems provides opportunities for studying electronic interactions and molecular recognition phenomena, while the carboxylic acid functionality enables exploration of biological activity and metal coordination behavior.
Research into compounds of this structural class has revealed important structure-activity relationships that guide the design of new derivatives with enhanced properties. The systematic variation of substituents on the pyrazole ring system, aromatic substituents, and functional group modifications has provided valuable insights into the molecular features responsible for specific biological activities and chemical behaviors. These investigations continue to inform the rational design of new heterocyclic compounds with targeted properties and applications.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBTCYMLAVUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563835 | |
| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70598-11-7 | |
| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives under microwave irradiation to form pyrazoline.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes classical neutralization reactions with bases to form water-soluble salts. This property is critical for pharmaceutical formulation and solubility enhancement.
Example Reaction:
| Base | Conditions | Product |
|---|---|---|
| Sodium hydroxide (NaOH) | Aqueous, room temperature | Sodium 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetate |
| Potassium carbonate (KCO) | Ethanol, reflux | Potassium salt (improved crystallinity) |
This reaction is foundational for derivatization and salt formation.
Esterification
The acid reacts with alcohols under acidic conditions to form esters, a key step in prodrug synthesis.
Mechanism:
Protonation of the carboxylic oxygen activates the carbonyl, enabling nucleophilic attack by the alcohol.
Example Reaction:
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Methanol | HSO | Reflux, 6 hrs | ~85% |
| Ethanol | p-TsOH | 80°C, 4 hrs | ~78% |
| Benzyl alcohol | DCC/DMAP | RT, 12 hrs (Steglich) | ~92% |
Ester derivatives are intermediates for further functionalization.
Amide Formation
Coupling with amines produces amides, widely explored for bioactive molecule development.
Reagents:
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with activating agents like HOBt.
Example Reaction:
| Amine | Conditions | Application |
|---|---|---|
| Glycine methyl ester | DMF, RT, 24 hrs | Peptidomimetic probes |
| Aniline | THF, 0°C to RT, 8 hrs | COX-2 inhibitor analogs |
| Morpholine | CHCl, RT, 12 hrs | Solubility-enhanced derivatives |
Amides are pivotal in medicinal chemistry for target engagement.
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.
Mechanism:
Lithium aluminum hydride (LiAlH) donates hydride ions, converting the carbonyl to a hydroxyl group.
Example Reaction:
| Reducing Agent | Solvent | Conditions | Yield |
|---|---|---|---|
| LiAlH | THF | Reflux, 3 hrs | ~70% |
| BH·THF | THF | RT, 8 hrs | ~60% |
Reduced derivatives are used in prodrug strategies.
Pyrazole Ring Reactivity
The electron-deficient pyrazole ring participates in electrophilic substitutions, though steric hindrance from substituents limits reactivity.
Example Reaction: Nitration
| Electrophile | Position | Conditions | Outcome |
|---|---|---|---|
| Nitronium ion | C-5 | 0°C, 2 hrs | Minor product (<10%) |
The 4-fluorophenyl and phenyl groups direct electrophiles to the C-5 position, but yields are low due to steric effects .
Scientific Research Applications
The compound 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, highlighting case studies and relevant data.
Chemical Properties and Structure
The molecular formula of this compound is . Its structure comprises a pyrazole ring substituted with a fluorophenyl group, which contributes to its biological activity. The presence of the acetic acid moiety enhances its solubility and reactivity, making it suitable for various applications.
Pharmaceutical Development
One of the primary applications of this compound lies in pharmaceutical research. Its derivatives have been investigated for anti-inflammatory and analgesic properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key players in inflammatory processes. A case study demonstrated that a similar compound exhibited significant reduction in pain and inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Research has indicated that compounds with pyrazole structures can exhibit anticancer properties. A study focusing on the synthesis of fluorinated pyrazoles reported that these compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth factors .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been explored as potential agrochemicals. Their ability to act as herbicides or fungicides is under investigation, particularly due to their selective toxicity towards certain plant pathogens while being safe for crops. Field trials have shown promising results in controlling pest populations without adversely affecting beneficial insects .
Material Science
The unique properties of this compound have also led to its application in material science, particularly in the development of novel polymers and coatings. The incorporation of pyrazole units into polymer matrices has been shown to enhance thermal stability and chemical resistance, making them suitable for high-performance applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Herbicidal/Fungicidal | Selective toxicity towards pathogens |
Table 2: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Application Area |
|---|---|---|
| Conventional synthesis | 70% | Pharmaceutical |
| Microwave-assisted synthesis | 85% | Agrochemical |
| Green chemistry methods | 90% | Material science |
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Chlorine vs. Fluorine Substitution
- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 53808-88-1):
- Molecular Weight : 312.76 g/mol
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase lipophilicity. This may enhance membrane permeability but reduce metabolic stability.
- Research Insight : Chlorinated analogs exhibit comparable biological activity but higher persistence in vivo due to slower dehalogenation .
Methoxy vs. Fluorine Substitution
- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 70598-13-9):
- Molecular Weight : 308.33 g/mol
- Key Differences : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring. This may alter binding affinity to targets like cyclooxygenase (COX) enzymes.
- Research Insight : Methoxy-substituted derivatives show improved solubility in polar solvents but reduced bioavailability due to faster Phase I metabolism .
Modifications on the Pyrazole Core
Methyl Substituent on Pyrazole
- Research Insight: Methylation decreases acidity (pKa ~4.5 vs. ~3.8 for non-methylated analogs), impacting ionization and cellular uptake .
Trifluoromethyl Substituent
- 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid :
Functional Group Variations
Amide Derivatives
- (2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide (CAS 1286208-05-6):
Base Structure Without Fluorophenyl
- 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid (CAS 35715-77-6):
Comparative Data Table
Research Findings and Implications
Electronic Effects : Fluorine’s electronegativity enhances dipole interactions in target binding, making the compound more potent than chlorine or methoxy analogs in enzyme inhibition assays .
Metabolic Stability : Fluorinated pyrazoles exhibit slower hepatic clearance compared to chlorinated derivatives, as observed in microsomal stability studies .
Solubility-Bioavailability Trade-off : While methoxy groups improve aqueous solubility, they accelerate glucuronidation, reducing oral bioavailability .
Structural Complexity : Addition of bulky groups (e.g., trifluoromethyl) improves target selectivity but complicates synthetic routes .
Biological Activity
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a compound belonging to the pyrazole class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects, supported by relevant data and case studies.
- Chemical Name : this compound
- Molecular Formula : C17H16F N2O2
- Molecular Weight : 300.32 g/mol
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium, indicating potential for therapeutic use in inflammatory conditions .
2. Antitumor Activity
The compound has also been evaluated for its antitumor effects. Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth. Specifically, they have been noted for their inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
3. Antimicrobial Activity
In addition to anti-inflammatory and anticancer properties, pyrazole compounds have been investigated for their antimicrobial effects. A study highlighted that certain pyrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .
Case Study 1: Anti-inflammatory Efficacy
A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities in vitro. Among these, the compound similar to this compound exhibited significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a mechanism of action through modulation of inflammatory mediators .
Case Study 2: Antitumor Potential
Another research effort focused on evaluating the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its development as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction, starting with the formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-keto esters or diketones. The acetic acid moiety is introduced via nucleophilic substitution or ester hydrolysis. Purification is achieved using column chromatography or recrystallization, with purity assessed by HPLC (>95%) and structural confirmation via (e.g., coupling constants for pyrazole protons and fluorophenyl substituents) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- : To resolve aromatic proton environments (e.g., 4-fluorophenyl vs. phenyl groups) and acetic acid protons .
- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding interactions (e.g., using SHELXL for refinement) .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis of derivatives?
- Methodological Answer : Contradictions arise from crystal imperfections, such as twinning or solvent disorder. Refinement using SHELXL allows for dual-site occupancy modeling and anisotropic displacement parameter adjustments. For twinned data, the HKLF5 format in SHELX can deconvolute overlapping reflections. High-resolution synchrotron data (≤1.0 Å) improves electron density maps for ambiguous regions .
Q. What strategies optimize the structure-activity relationship (SAR) of pyrazole-acetic acid derivatives for antimicrobial applications?
- Methodological Answer : SAR studies involve:
- Substituent modification : Replacing the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups to enhance membrane penetration .
- Bioisosteric replacement : Swapping the acetic acid moiety with thiazolidinedione rings to improve target binding (e.g., bacterial enoyl-ACP reductase) .
- In vitro testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with cytotoxicity profiling in mammalian cell lines .
Q. How can computational methods enhance the design of derivatives targeting metabolic enzymes (e.g., HMG-CoA reductase)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. For HMG-CoA reductase, the pyrazole-acetic acid scaffold is docked into the NADPH-binding domain, with free energy perturbation (FEP) calculations guiding substitutions at the 1-phenyl position to optimize hydrophobic interactions .
Q. What experimental phasing challenges arise in macromolecular crystallography with this compound, and how are they addressed?
- Methodological Answer : Low occupancy or weak ligand density in protein-ligand complexes requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
